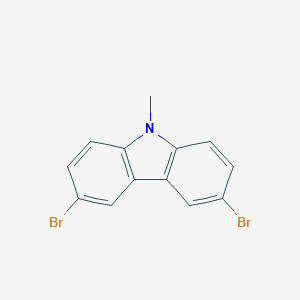

3,6-dibromo-9-methyl-9H-carbazole

Description

Contemporary Relevance of Carbazole (B46965) Core Structures in Chemical Research

The carbazole framework, a tricyclic aromatic amine, is a privileged scaffold in modern chemical research. Its rigid and planar structure, coupled with its electron-rich nature, imparts favorable electronic and photophysical properties to molecules containing this moiety. mdpi.comnih.gov Carbazoles are known for their good hole-transporting capabilities, high thermal stability, and significant photoluminescence quantum yields. mdpi.combohrium.comresearchgate.net These characteristics make them highly sought-after components in the development of organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. mdpi.combohrium.comresearchgate.net

The interest in carbazole derivatives has grown steadily, driven by their presence in numerous active pharmaceutical ingredients and functional materials. nih.gov The versatility of the carbazole core allows for functionalization at various positions, enabling the fine-tuning of its electronic and physical properties to meet the specific demands of a particular application. mdpi.comchim.it

The Strategic Importance of Bromine Substituents and N-Methylation in Carbazole Functionalization

The introduction of bromine atoms at the 3 and 6 positions of the carbazole ring is a key strategic feature of 3,6-dibromo-9-methyl-9H-carbazole. These bromine atoms serve as versatile synthetic handles, readily participating in a variety of cross-coupling reactions, such as Suzuki and Kumada couplings. ossila.com This allows for the straightforward introduction of a wide range of functional groups, including aryl, heteroaryl, and vinyl moieties, thereby enabling the construction of complex molecular architectures. The bromination of the carbazole core is a well-established and efficient process, often achieved with reagents like N-bromosuccinimide (NBS). mdpi.com

The N-methylation at the 9-position of the carbazole ring serves several important purposes. Firstly, it enhances the solubility of the compound in common organic solvents, which is a crucial practical consideration for its use in synthesis and device fabrication. researchgate.net Secondly, the methyl group can influence the electronic properties and the solid-state packing of the molecule, which in turn affects the performance of materials derived from it. N-alkylation is a common strategy to modify the properties of carbazole derivatives, and various methods, including microwave-assisted reactions, have been developed for this purpose. researchgate.netelsevierpure.com

Positioning of this compound as a Versatile Synthetic Platform

The combination of the carbazole core's inherent properties with the synthetic versatility afforded by the bromine substituents and the N-methyl group positions this compound as a highly valuable and adaptable synthetic platform. mdpi.com It provides a readily accessible starting material for the synthesis of a diverse array of functional molecules with tailored properties.

For instance, it is a key precursor for the synthesis of polymers and small molecules used as host materials in phosphorescent OLEDs (PhOLEDs) and as emitters in thermally activated delayed fluorescence (TADF) devices. rsc.orgmdpi.com The ability to precisely control the molecular structure through reactions at the bromine positions allows for the systematic tuning of properties such as the triplet energy and charge transport characteristics, which are critical for the performance of these devices. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-9-methylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYMLKNOCKBPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356525 | |

| Record name | 3,6-dibromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58246-82-5 | |

| Record name | 3,6-dibromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3,6 Dibromo 9 Methyl 9h Carbazole

Direct Synthetic Pathways to 3,6-Dibromo-9-methyl-9H-Carbazole

The synthesis of this compound can be approached via two principal retrosynthetic disconnections: attachment of the N-methyl group to a pre-brominated carbazole (B46965) core or bromination of a pre-methylated carbazole precursor.

N-Alkylation Approaches on Dibromocarbazole Scaffolds

One of the most direct methods for the synthesis of this compound involves the N-alkylation of 3,6-dibromo-9H-carbazole. This parent dibromocarbazole is readily prepared and commercially available. The reaction proceeds by deprotonation of the carbazole nitrogen, which has a pKa of approximately 17, followed by nucleophilic attack on a suitable methylating agent.

Commonly employed bases for this transformation include strong bases like sodium hydride (NaH) or more moderate bases such as potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being preferred as they effectively solvate the resulting cation and promote the Sₙ2 reaction. nih.gov For the methylation itself, reagents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) are typically used.

While the literature provides numerous examples of N-alkylation on the 3,6-dibromo-9H-carbazole scaffold with various alkyl halides, mdpi.comnih.govresearchgate.netpsu.eduwikipedia.org the specific methylation follows the same general procedure. For instance, reacting 3,6-dibromo-9H-carbazole with NaH in DMF to form the sodium salt, followed by the addition of methyl iodide, would yield the desired this compound. The reaction conditions for analogous N-alkylations are summarized in the table below.

Table 1: Representative Conditions for N-Alkylation of 3,6-Dibromo-9H-Carbazole

| Alkylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Chloromethylpyridine | Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | 87.6% | mdpi.compsu.edu |

| 1-Iodobutane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | High | msu.edu |

| 1-Bromo-4-(bromomethyl)benzene | Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Not specified | nih.gov |

| 1-tert-Butyl-4-(chloromethyl)benzene | Not specified | Not specified | Not specified | researchgate.netwikipedia.org |

Selective Bromination Strategies for Methylated Carbazole Precursors

An alternative route to the target compound begins with the N-methylation of carbazole to form 9-methyl-9H-carbazole, followed by selective bromination at the 3 and 6 positions. The carbazole ring system is electron-rich, and electrophilic aromatic substitution is highly favored at these positions due to electronic activation by the nitrogen atom. The N-methyl group does not significantly alter this inherent regioselectivity.

N-Bromosuccinimide (NBS) is the most widely used brominating agent for this purpose, often in a polar solvent like DMF. jk-sci.com This method is highly efficient and typically provides the desired 3,6-dibrominated product in high yield. The reaction proceeds at or below room temperature, offering a mild and selective pathway.

Another effective system for the bromination of the carbazole core is a mixture of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr). This method can also achieve high yields and selectivity for the 3,6-dibromo product under mild conditions. For producing high-purity material, dibromodimethylhydantoin in ethanol (B145695) has also been reported as an effective brominating system for the carbazole nucleus.

Table 2: Conditions for the Selective Bromination of the Carbazole Ring

| Substrate | Brominating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Carbazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to RT | 3,6-Dibromo-9H-carbazole | jk-sci.com |

| Carbazole | DMSO/HBr | Dimethyl sulfoxide (DMSO) | RT | 3,6-Dibromo-9H-carbazole | |

| Carbazole | Dibromodimethylhydantoin | Ethanol | RT | 3,6-Dibromo-9H-carbazole |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Bromine Centers

The true synthetic utility of this compound lies in the reactivity of its two bromine atoms. These sites serve as handles for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the synthesis of conjugated polymers, advanced materials for organic electronics, and complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. In this reaction, the bromine atoms of this compound can be sequentially or simultaneously replaced by aryl or heteroaryl groups. The reaction involves a palladium catalyst, typically with phosphine (B1218219) ligands, and a base to activate an organoboron reagent, such as a boronic acid or boronic ester.

This methodology has been applied to N-alkyl-3,6-dibromocarbazole derivatives to synthesize alternating copolymers for use in organic light-emitting diodes (OLEDs). For example, the coupling of a 9-alkyl-3,6-dibromocarbazole with an aryldiboronic ester in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ leads to the formation of a carbazole-aryl copolymer. The reaction is versatile, tolerating a wide range of functional groups on the coupling partner.

Table 3: Representative Suzuki-Miyaura Coupling of a 3,6-Dibromocarbazole Derivative

| Carbazole Substrate | Coupling Partner | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Pd(PPh₃)₄ | Aqueous Na₂CO₃ | Alternating Copolymer (PF8Cz) | |

| 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole | 2,7-Dipinacol-(2-ethylhexyl)-9H-carbazole | Not specified | Not specified | Carbazole Copolymer |

Kumada Polymerization and Related Coupling Methodologies

Kumada catalyst-transfer polymerization (KCTP) is another essential tool for synthesizing conjugated polymers from dihaloaromatic monomers. This reaction involves the coupling of a Grignard reagent, formed in situ from the dihalide, with the help of a nickel or palladium catalyst. For this compound, treatment with an organomagnesium reagent would form the corresponding bis-Grignard reagent, which would then undergo polymerization catalyzed by a complex such as [Ni(dppp)Cl₂].

This method has been successfully employed to create well-defined poly(3,6-carbazole)s with controlled molecular weights and low polydispersity. The properties of the resulting polymer are highly dependent on the N-alkyl substituent, which influences solubility and intermolecular packing. The polymerization of N-alkyl-3,6-dibromocarbazoles via KCTP provides a direct route to polymers with a fully conjugated carbazole backbone, which are of interest for their electrochemical and photoactive properties.

Table 4: Kumada Catalyst-Transfer Polymerization of 3,6-Dibromocarbazole Monomers

| Monomer | Catalyst | Polymerization Method | Resulting Polymer | Reference |

|---|---|---|---|---|

| 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole | [Ni(dppp)Cl₂] | Grignard Metathesis (GRIM) Polymerization | Poly(3,6-carbazole) (PCZ) | |

| 3,6-Dibromo-9-alkyl-9H-carbazoles | Not specified | Kumada Coupling Polymerization | 3,6-Linked 9-alkyl-9H-carbazole main-chain polymers |

Stille Coupling for Conjugated Thienyl and Related Systems

The Stille reaction offers another versatile method for C-C bond formation, coupling the dibromo-carbazole substrate with an organotin reagent (organostannane) in the presence of a palladium catalyst. jk-sci.com This reaction is particularly valuable because organostannanes are stable to air and moisture and the reaction conditions tolerate a wide variety of functional groups. nih.gov

For synthesizing carbazole-thiophene conjugated systems, this compound would be reacted with a distannylthiophene, such as 2,5-bis(tributylstannyl)thiophene. The reaction is typically catalyzed by a Pd(0) species, such as that generated from Pd(PPh₃)₄ or Pd₂(dba)₃, in a high-boiling aprotic solvent like toluene (B28343) or DMF. This polymerization would yield an alternating copolymer of 9-methylcarbazole (B75041) and thiophene (B33073) units, a class of materials investigated for applications in organic photovoltaics and field-effect transistors. The general mechanism involves oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond. msu.edu

Table 5: Illustrative Stille Coupling for Synthesis of Carbazole-Thiophene Systems

| Carbazole Substrate | Organostannane Partner | Typical Catalyst | Solvent | Expected Product | Reference |

|---|---|---|---|---|---|

| This compound | 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene or DMF | Poly(9-methyl-9H-carbazole-3,6-diyl-alt-thiophene-2,5-diyl) | jk-sci.com |

C-N Bond Formation and Amidation Reactions

The bromine atoms at the 3- and 6-positions of the 9-methyl-9H-carbazole core are prime sites for carbon-nitrogen (C-N) bond formation, a critical step in the synthesis of materials for electronics and pharmaceuticals. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the most effective methods for this transformation.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its broad substrate scope and tolerance to various functional groups. wikipedia.org For this compound, this strategy allows for the sequential or simultaneous substitution of the two bromine atoms, enabling the synthesis of a wide array of amino-substituted carbazole derivatives.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org

Key components of a successful Buchwald-Hartwig amination include:

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts. mdpi.com

Ligand: The choice of phosphine ligand is crucial and depends on the amine. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reaction. wikipedia.orgorganic-chemistry.org Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is used to deprotonate the amine. libretexts.org

Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used. libretexts.org

Studies on the palladium-catalyzed amination of aryl bromides with various heterocyclic amines have established optimized conditions for these couplings, which are widely applicable in the synthesis of organic semiconductors. nih.gov By applying these strategies to this compound, mono- and di-aminated products can be selectively synthesized, serving as precursors for more complex structures.

Table 1: Representative Buchwald-Hartwig Amination of a Dibromo-Carbazole Derivative

| Substrate | Amine | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3,6-dibromo-9-alkyl-9H-carbazole | Diphenylamine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 3,6-bis(diphenylamino)-9-alkyl-9H-carbazole |

Note: This table represents typical conditions. The specific ligand and reaction parameters would be optimized for each substrate-amine combination.

Derivatization with Amine and Hydrazine (B178648) Moieties

Beyond direct amination, the carbazole scaffold can be functionalized with amine and hydrazine groups through multi-step synthetic sequences. For instance, a common precursor, 2-(9H-carbazol-9-yl)acetohydrazide, is synthesized by reacting ethyl 2-(9H-carbazol-9-yl)acetate with hydrazine hydrate (B1144303). nih.gov This acetohydrazide can then be reacted with various isothiocyanates to form carbazole-hydrazine-carbothioamide derivatives. nih.gov A similar strategy could be envisioned starting from an appropriately functionalized this compound.

Another method involves the reduction of nitro groups. While not a direct derivatization of the bromo-positions, it represents a key strategy for introducing amino functionalities to the carbazole ring system. For example, dimethyl 6-nitro-1-methyl-9H-carbazole-2,3-dicarboxylate can be cleanly reduced to its corresponding 6-amino derivative using hydrazine hydrate as a hydrogen source and a palladium on carbon (Pd/C) catalyst. mdpi.com This catalytic transfer hydrogenation is efficient and leaves other functional groups like esters intact. mdpi.com This method could be adapted to a bromo-nitro-carbazole intermediate to generate an amino-bromo-carbazole, a versatile bifunctional building block.

Cyclization Reactions for Fused Ring Systems

The this compound scaffold is an excellent starting point for synthesizing larger, fused polycyclic aromatic systems, including heterohelicenes. These reactions typically involve an initial cross-coupling reaction to introduce a reactive group, followed by an intramolecular cyclization.

A powerful strategy involves a sequence of Sonogashira coupling, Suzuki coupling, and finally, an acid-catalyzed intramolecular cyclization. nih.govbeilstein-journals.org For instance, a 3-bromo-carbazole derivative can be coupled with an ortho-alkynylarylboronic ester via a Suzuki reaction. The resulting ortho-alkynylated biaryl is a key intermediate for cyclization. nih.govbeilstein-journals.org

In a specific example leading to carbazole-based rsc.orghelicenes, a 3-boronate ester of 9-ethyl-9H-carbazole was coupled with a 2-chloro-3-(phenylethynyl)quinoxaline. nih.govbeilstein-journals.org This product then underwent further transformations, including a subsequent Sonogashira coupling and finally an acid-catalyzed cyclization using triflic acid or trifluoroacetic acid to form the final helicene structure. nih.govbeilstein-journals.org Adapting this methodology to this compound would allow for the creation of double-fused or more extended helical systems by performing sequential couplings and cyclizations at both the 3- and 6-positions.

Table 2: General Strategy for Fused Ring Synthesis from a Carbazole Precursor

| Step | Reaction Type | Reactants | Key Intermediate/Product |

|---|---|---|---|

| 1 | Suzuki Coupling | 3-Boronate-9-methyl-9H-carbazole + Halogenated alkynylazine | 3-Alkynyl-2-carbazolylazine |

This approach leads to the formation of novel heterocyclic systems such as 1H-carbazolo[3,4-a]phenazine and 7H-quinoxalino[5,6-c]carbazole derivatives. nih.gov

Synthesis of Multifunctional Carbazole Architectures

The robust nature and favorable electronic properties of the carbazole unit make this compound an ideal monomer for constructing larger, functional architectures like dendrimers, oligomers, and polymers, as well as molecules featuring multiple chromophores or redox-active centers.

Dendrimeric and Oligomeric Structures

Carbazole-based dendrimers and polymers are extensively researched for their applications as host materials in organic light-emitting diodes (OLEDs). core.ac.ukossila.com The this compound can serve as a linear extender or a branching point in these macromolecules.

Polymerization can be achieved through various cross-coupling reactions. For example, a carbazole copolymer linked at the 2,7- and 3,6-positions has been synthesized by combining 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole with 2,7-bis(pinacolato)boronate-9-(2-ethylhexyl)-9H-carbazole via a Suzuki polymerization. ossila.com This resulted in an alternating copolymer with a wide bandgap of 3.2 eV. ossila.com Similarly, Kumada catalyst-transfer polymerization using Grignard reagents derived from the dibromo-carbazole is another efficient method to produce well-defined polycarbazoles. ossila.com

Dendrimers can be synthesized using convergent or divergent approaches. In a convergent synthesis, carbazole-based dendrons could be built and then attached to a central core. Alternatively, using a multifunctional core, dendrons can be grown outwards. The C-N bond-forming reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are frequently employed to link carbazole units together to form these complex dendritic structures. core.ac.uk

Incorporating Additional Chromophores and Redox Units

To tailor the optoelectronic properties for specific applications, such as high-voltage lithium-ion batteries or OLEDs, this compound can be functionalized with additional chromophoric or redox-active units. mdpi.com

The bromine atoms are convenient handles for introducing these functionalities via cross-coupling reactions.

Suzuki Coupling: This reaction can attach various aryl groups, including those with electron-donating or electron-withdrawing substituents, to tune the HOMO/LUMO energy levels of the final molecule. For example, a copolymer of fluorene (B118485) and carbazole (PF8Cz) was prepared from 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene-diboronic ester, yielding a material with an optical bandgap of 3.06 eV used as a hole-transport layer. ossila.com

Cyanation: The bromo groups can be substituted with cyano (-CN) groups, which are strong electron-withdrawing groups. This transformation can be achieved using zinc cyanide (Zn(CN)₂) and a palladium catalyst. mdpi.comresearchgate.net The resulting dicyano-carbazole derivatives have a significantly increased oxidation potential, making them suitable for applications requiring high-potential redox shuttles. mdpi.com

Sonogashira Coupling: This reaction allows for the introduction of alkyne-based chromophores, extending the π-conjugation of the system and modifying its absorption and emission properties. nih.gov

These transformations enable the creation of "donor-acceptor" molecules or polymers, where the electron-rich carbazole core is combined with electron-deficient units to achieve desired properties like efficient charge transport or specific emission colors.

Polymerization Chemistry and the Development of Polymeric Carbazole Materials

Electrochemical Polymerization of 3,6-Dibromocarbazole Derivatives

Electrochemical polymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness and morphology by manipulating electrochemical parameters such as potential, current, and charge. For carbazole (B46965) derivatives, polymerization typically occurs through oxidative coupling at the 3 and 6 positions of the carbazole ring, which are electronically rich and thus susceptible to oxidation.

The design of monomers like 3,6-dibromo-9-methyl-9H-carbazole is a strategic process aimed at controlling the polymerization pathway and the properties of the resulting material. The key design features are:

Reactive Sites : The bromine atoms at the 3 and 6 positions are not typically removed during electrochemical polymerization but are crucial for other chemical polymerization methods like Suzuki or Kumada coupling. For electrochemical polymerization, the hydrogen atoms at these positions in a non-brominated carbazole are the reactive sites. However, the strong electron-withdrawing nature of bromine deactivates the ring towards oxidative polymerization. Therefore, 3,6-dibromocarbazole derivatives are more commonly used in cross-coupling chemical polymerizations. The fundamental principle of polymerization occurring at these positions remains central to monomer design.

N-Substitution : The substituent at the nitrogen atom (9-position) plays a crucial role in determining the monomer's solubility and the polymer's processability. dergipark.org.tr An alkyl group, such as the methyl group in this compound, increases solubility in common organic solvents, which is essential for solution-based processing and electrochemical deposition. dergipark.org.tr This N-alkylation prevents unwanted side reactions at the nitrogen atom during polymerization.

The general approach involves synthesizing a monomer where the reactive sites for C-C bond formation are clearly defined, and solubility is tuned via the N-substituent. This allows for the creation of well-defined polymer structures.

The substituents on the carbazole monomer profoundly affect its polymerization behavior and the properties of the final polymer.

Bromo Substituents (Positions 3 and 6) : As leaving groups in cross-coupling reactions, bromine atoms are essential for techniques like Suzuki and Kumada polymerization. ossila.com Their presence dictates a regioselective polymerization, ensuring that the polymer chain extends through the 3 and 6 positions, leading to a well-defined, conjugated backbone.

Methyl Substituent (Position 9) : The methyl group at the N-9 position primarily enhances solubility. This is a critical factor, as the parent 3,6-dibromocarbazole has poor solubility. By attaching an alkyl group, the monomer and the resulting polymer become more soluble, facilitating characterization and device fabrication. dergipark.org.tr Furthermore, studies on related poly(9-alkyl-carbazole)s have shown that substitution at the 3 and 6 positions can lead to polymers that are much more stable to oxidation under electrolytic conditions. scite.ai This enhanced stability is a crucial electronic property for materials used in electronic devices.

| Substituent | Position | Primary Influence on Polymerization |

| Bromo | 3, 6 | Defines reactive sites for regioselective cross-coupling polymerization. |

| Methyl | 9 | Increases solubility of monomer and polymer; enhances processability. |

Controlled Polymerization Techniques (e.g., Catalyst-Transfer Kumada Coupling)

To synthesize polycarbazoles with controlled molecular weights and low dispersity, controlled polymerization techniques are employed. Catalyst-transfer polycondensation (CTP) methods, such as Kumada catalyst-transfer polycondensation (KCTP), are particularly effective for monomers like 3,6-dibromo-N-alkylcarbazoles.

In KCTP, a Grignard reagent is typically formed from the dibromo monomer, which then undergoes polymerization catalyzed by a nickel complex. The catalyst moves along the growing polymer chain in an intramolecular fashion, leading to a chain-growth polymerization mechanism. This "living" nature of the polymerization allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and the creation of block copolymers. For instance, 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, a close analog of the methyl derivative, has been successfully used in catalyst-transfer Kumada coupling to produce well-defined polycarbazoles. ossila.com Similarly, Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is another powerful method used for synthesizing polycarbazoles with precise control over the polymer architecture. mdpi.com

Structural and Morphological Characterization of Polymeric Films (e.g., SEM)

Once the polymer is synthesized, its structural and morphological properties are investigated to understand how its physical form influences its function. Scanning Electron Microscopy (SEM) is a vital tool for this characterization.

SEM provides high-resolution images of the polymer film's surface topography. This analysis can reveal critical information such as:

Film Uniformity : Whether the film is smooth and continuous or contains defects like pinholes or cracks.

Morphology : The surface texture, which can be granular, fibrous, or porous depending on the polymerization conditions and solvent used.

Domain Structure : In the case of polymer blends or block copolymers, SEM can be used to visualize the different domains.

For electrochemically deposited polycarbazole films, SEM analysis can show how the film grows on the electrode surface. The morphology can range from a dense, compact layer to more open, nanostructured formations. This morphology directly impacts the performance of the film in devices by affecting the interfacial area and charge transport pathways. For example, studies of electropolymerized carbazole derivatives have utilized SEM to characterize the surface of the resulting polymer-modified electrodes. researchgate.net

Tailoring Electronic and Optical Properties of Polycarbazole Systems

A key advantage of polycarbazole systems is the ability to tune their electronic and optical properties through chemical modification. This allows for the optimization of materials for specific applications, such as changing the color of light emission in an OLED or adjusting the absorption spectrum for a solar cell.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be modified in several ways:

Copolymerization : One of the most effective strategies is to copolymerize 3,6-dibromo-N-alkylcarbazole with other aromatic monomers. For example, creating a copolymer of fluorene (B118485) and carbazole results in a material with a wide bandgap of 3.06 eV, making it suitable as a blue-emitting or host material in OLEDs. ossila.com

Substitution : The introduction of electron-donating or electron-withdrawing groups onto the carbazole backbone can raise or lower the HOMO and LUMO levels, respectively. Methyl substitution at the 3,6-positions of a 2,7-linked polycarbazole has been shown to increase electrolytic stability, which is a critical electronic property. scite.ai

Conjugation Length : The effective conjugation along the polymer backbone influences the band gap. Steric hindrance between monomer units, which can be introduced by bulky side chains, may cause twisting of the backbone and reduce conjugation, leading to a blue-shift in absorption and emission spectra.

These strategies provide a versatile toolkit for designing polycarbazole materials with precisely tailored optoelectronic characteristics.

| Property | Method of Tailoring | Example | Result |

| Band Gap | Copolymerization | Copolymer of 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole and a fluorene boronic ester. ossila.com | Wide band gap (3.06 eV) material for blue emission. |

| Electrolytic Stability | Substitution | Methyl groups at the 3,6-positions of a 2,7-linked polycarbazole. scite.ai | Increased stability to oxidation. |

| Color Emission | Copolymerization/Substitution | Introduction of various comonomers or functional groups. nih.govnih.gov | Shift in emission wavelength (e.g., from blue to green). |

Computational and Theoretical Investigations of 3,6 Dibromo 9 Methyl 9h Carbazole and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in modeling the properties of carbazole (B46965) derivatives. These methods allow for the detailed investigation of electronic structure, spectroscopic characteristics, and redox behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO (E_g) is a critical parameter that influences the molecule's stability and optical properties.

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by substituents. In derivatives of 3,6-dibromo-9H-carbazole, the bromine atoms and the substituent at the 9-position can modulate the HOMO and LUMO energy levels.

Theoretical studies on related carbazole structures provide insight into these properties. For instance, DFT calculations on tripodal carbazole molecules designed for photocatalysis revealed very deep-lying HOMO energy levels (-6.60 eV and -6.03 eV) and low-lying LUMO levels (-3.50 eV and -3.40 eV), resulting in wide optical bandgaps. researchgate.net Similarly, studies on 3,6-diiodo-9-ethyl-9H-carbazole, a close analogue, have been performed to understand its electronic properties. researchgate.net The introduction of electron-withdrawing or -donating groups at the 3, 6, and 9 positions allows for fine-tuning of the HOMO-LUMO gap, which is essential for designing materials with specific electronic characteristics.

Table 1: Representative Frontier Orbital Energies for Carbazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Bandgap (E_g) (eV) | Source |

|---|---|---|---|---|

| Tripodal Carbazole (Tr-Np3) | -6.60 | -3.50 | 3.10 | researchgate.net |

| Tripodal Carbazole (Tr-T-Np3) | -6.03 | -3.40 | 2.64 | researchgate.net |

This table is illustrative and based on data for related carbazole derivatives to demonstrate the typical range of values.

TD-DFT is a powerful method for predicting the electronic absorption and emission spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λ_max) and emission, which correspond to electronic transitions between molecular orbitals.

For carbazole derivatives, the main absorption bands in the UV-Vis region typically arise from π-π* transitions within the carbazole ring system. Theoretical calculations on a copolymer containing a 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole unit predicted an optical bandgap of 3.06 eV and an emission maximum around 400 nm. ossila.com This aligns with the characteristic blue fluorescence of many carbazole compounds.

Furthermore, DFT can be used to predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For 3,6-diiodo-9-ethyl-9H-carbazole, theoretical calculations of ¹³C chemical shifts showed good agreement with experimental data, especially when relativistic effects were included for the carbons bonded to the heavy iodine atoms. researchgate.net This demonstrates the accuracy of computational methods in predicting spectroscopic properties, which aids in structure elucidation.

Table 2: Calculated vs. Experimental Spectroscopic Data for Carbazole Derivatives

| Derivative | Parameter | Calculated Value | Experimental Value | Source |

|---|---|---|---|---|

| 3,6-diiodo-9-ethyl-9H-carbazole | ¹³C Chemical Shift (C3/C6) | ~92.25 ppm (Relativistic) | 88.0 ppm | researchgate.net |

| PF8Cz Copolymer | Emission λ_max | - | ~400 nm | ossila.com |

Note: The calculated chemical shift for the diiodo-derivative shows a significant improvement in accuracy when relativistic effects are considered, reducing the deviation from the experimental value.

The redox properties of carbazole derivatives are fundamental to their use in electronic devices and as photocatalysts. DFT calculations can predict oxidation and reduction potentials, which are related to the HOMO and LUMO energies, respectively. The modular nature of the carbazole scaffold allows for the tuning of these potentials through chemical modification. nsf.gov

Studies have shown that substitutions at the 3 and 6 positions of the carbazole ring are particularly effective in modifying the redox behavior. nsf.gov For example, introducing electron-donating groups can lower the oxidation potential, making the compound a better electron donor (reductant). Conversely, electron-withdrawing groups can increase the oxidation potential. The excited-state reduction potentials of carbazole derivatives can be quite strong, reaching values as low as -2.75 V vs SCE, enabling them to reduce challenging substrates like aryl chlorides. nsf.gov

Computational analysis helps in understanding the stability of the radical cations formed upon oxidation. For carbazoles lacking substitution at the 3 and 6 positions, dimerization or other side reactions can occur after oxidation, limiting their electrochemical reversibility. nsf.gov The presence of bulky groups or substituents at these positions, such as in 3,6-dibromo-9-methyl-9H-carbazole, enhances the stability of the radical cation, which is crucial for applications in photocatalysis. nsf.gov

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

For derivatives of this compound, MD simulations can be employed to understand how they interact with other molecules, such as in a host-guest system or within a biological environment. For example, MD simulations of a carbazole derivative bound to a cyclin-dependent kinase (CDK1) protein showed that the compound remained stably within the binding pocket over a 100 ns trajectory. nih.gov The root-mean-square deviation (RMSD) values, which measure the average deviation of atomic positions, were found to be stable, indicating a persistent binding mode. nih.gov

MD simulations are also used to calculate the free energy of binding, which quantifies the strength of the interaction between two molecules. nih.gov These simulations can reveal the specific intermolecular forces—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern the interactions of carbazole derivatives with their surroundings. mdpi-res.com

Theoretical Studies on Reaction Mechanisms and Catalysis

Theoretical chemistry is invaluable for investigating the mechanisms of chemical reactions and understanding the catalytic activity of molecules. For carbazole derivatives, which are increasingly used as photocatalysts, computational studies can elucidate the reaction pathways they facilitate.

Molecular Electron Density Theory (MEDT) is one framework used to study reaction mechanisms, providing insight into the electronic changes that occur during a reaction. mdpi.com For photocatalytic reactions involving carbazole derivatives, theoretical studies can model the key steps: light absorption, single-electron transfer (SET) to or from a substrate, and subsequent chemical transformations.

Computational studies have assessed carbazole derivatives as single-electron photoreductants in reactions like the hydrodehalogenation of aryl halides. nsf.gov These studies help in designing more efficient catalysts by tuning their redox potentials and excited-state properties. Furthermore, tripodal carbazole molecules have demonstrated excellent photocatalytic activity for the synthesis of benzimidazoles, and theoretical models can help rationalize their high efficiency by examining the stability of intermediates and the energy barriers of the reaction steps. researchgate.net

Applications of 3,6 Dibromo 9 Methyl 9h Carbazole in Advanced Functional Materials

Organic Electronics and Optoelectronics

The carbazole (B46965) moiety is a well-established electron-donating and hole-transporting unit, making its derivatives highly sought after for applications in organic electronic and optoelectronic devices. The dibromo functionality of 3,6-dibromo-9-methyl-9H-carbazole serves as a convenient handle for further chemical modifications, allowing for the fine-tuning of its properties to suit specific device architectures.

Hole-Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), the efficiency and longevity of devices are critically dependent on the performance of the hole-transport layer (HTL). Materials derived from 3,6-disubstituted carbazoles are frequently employed as HTLs due to their excellent hole mobility and thermal stability. ossila.comresearchgate.net The introduction of bulky and rigid moieties through the substitution of the bromine atoms in this compound can lead to amorphous materials with high glass transition temperatures (Tg), which is crucial for preventing the crystallization of thin films and ensuring the morphological stability of the OLED device during operation. libretexts.org

For instance, a copolymer of fluorene (B118485) and carbazole, poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(9-(2-ethylhexyl)-carbazole-3,6-diyl)] (PF8Cz), which can be synthesized from a derivative of 3,6-dibromocarbazole, has been utilized as an HTL material in OLEDs. ossila.com The performance of OLEDs can be significantly enhanced by optimizing the HTL. Studies on carbazole-based HTMs have shown that modifications to the molecular structure can lead to improved device characteristics. For example, the introduction of a self-assembled monolayer of (4-(3,6-dimethyl-9H-carbazole-9-yl) butyl) phosphonic acid in conjunction with a traditional HTL like N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) has demonstrated a significant increase in luminance and external quantum efficiency (EQE). nih.gov

A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives have been synthesized and shown to enhance OLED performance. mdpi.com One such material, when incorporated into an OLED, resulted in a device with a low turn-on voltage of 3.1 V, a driving voltage of 4.2 V at 1000 cd/m², and impressive current and power efficiencies of 39.2 cd/A and 29.3 lm/W, respectively. mdpi.com

| HTM Designation | Turn-on Voltage (V) | Luminance at 8V (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | Reference |

| Reference (NPB only) | 3.5 | 15,350 | - | - | 1.53 | nih.gov |

| Me-4PACz + NPB (annealed at 100 °C) | - | 32,290 | - | - | 1.77 | nih.gov |

| HTM 3c | 3.1 | - | 39.2 | 29.3 | - | mdpi.com |

Active Materials in Organic Thin-Film Transistors (OTFTs)

Polycarbazoles, polymers derived from carbazole monomers, are recognized for their semiconducting properties and have been investigated for use as the active material in Organic Thin-Film Transistors (OTFTs). semanticscholar.org The charge-transporting characteristics of the carbazole unit are central to the performance of these devices. The substitution pattern on the carbazole ring system plays a crucial role in determining the polymer's packing and, consequently, its charge carrier mobility.

While specific performance data for OTFTs using polymers derived directly from this compound is not extensively detailed in the provided context, the general applicability of poly(3,6-carbazole)s in this field is well-established through Suzuki-Miyaura polymerization techniques. researchgate.net The ability to functionalize the 3 and 6 positions allows for the synthesis of polymers with tailored properties for OTFT applications.

Components in Perovskite Solar Cells

For example, 3,6-dibromo-9-propyl-9H-carbazole and 9-benzyl-3,6-dibromo-9H-carbazole have been synthesized as intermediates in the creation of more complex branched molecules. nih.govacs.org These branched HTMs, featuring multiple carbazole-based arms, have been tested in PSCs, demonstrating competitive performance. A study on tetraphenylethylene-centered HTMs with 3,6-substituted carbazole derivatives as peripheral groups systematically investigated their photovoltaic performance. nih.gov It was found that PSCs employing HTMs with two or three substituted carbazole chromophores can achieve efficiencies around 20%, comparable to the standard spiro-OMeTAD HTM. acs.org Another study on thiazolo[5,4-d]thiazole-based derivatives featuring carbazole donor units reported a PCE of 19.1% under standard illumination. bsu.by

| HTM | Power Conversion Efficiency (PCE) (%) | Open-circuit voltage (Voc) (V) | Short-circuit current density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |

| 2Cz-OMeDPA | ~20 | - | - | - | acs.org |

| 3Cz-OMeDPA-OH | ~20 | - | - | - | acs.org |

| TPE-3,6-Cz | 16.74 | - | - | - | nih.gov |

| 2PACz/TTP-DPA | 19.1 | - | - | - | bsu.by |

Photoconductive and Electroluminescent Applications

The inherent photophysical properties of the carbazole nucleus make its derivatives suitable for photoconductive and electroluminescent applications. Poly(N-vinylcarbazole) (PVK), a well-known photoconductive polymer, highlights the potential of the carbazole moiety in this area. mdpi.com Polymers and small molecules derived from 3,6-disubstituted carbazoles can exhibit strong electroluminescence, with the emission color being tunable through chemical modification. researchgate.net

For instance, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives bearing electron-withdrawing groups have been synthesized, and their photophysical properties were evaluated. A derivative with a formylphenyl substituent was found to be a pure blue emitter with a high luminescence quantum yield of 95%, peaking at 450 nm, demonstrating its applicability in OLEDs as an emissive layer. researchgate.net In contrast, a derivative with a nitrophenyl substituent emitted in the orange region of the visible spectrum. researchgate.net This tunability of emission is a key advantage of using carbazole-based materials in electroluminescent devices.

Catalysis and Ligand Design

The rigid and electron-rich carbazole scaffold has also found utility in the field of catalysis, particularly in the design of specialized ligands for cross-coupling reactions.

Carbazole-Based Phosphine (B1218219) Ligands in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.org The efficiency and scope of these reactions are heavily dependent on the nature of the phosphine ligand coordinated to the palladium catalyst. Bulky and electron-rich phosphine ligands are often required for high catalytic activity.

Carbazole-based phosphine ligands have been developed for these purposes. The synthesis of such ligands can involve the functionalization of the carbazole core, for which this compound can serve as a starting material. For example, a new family of carbazolyl-derived phosphine ligands has been synthesized and successfully applied in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. polyu.edu.hk These catalyst systems have proven effective for challenging transformations, such as the synthesis of tri-ortho-substituted biaryls and the amination of aryl chlorides with low catalyst loadings. polyu.edu.hk The carbazole framework provides the necessary steric bulk and electronic properties to facilitate the catalytic cycle.

Metal Complexes for Homogeneous and Heterogeneous Catalysis

The carbazole framework is recognized for its potential in catalysis, largely due to its excellent electron transfer capabilities. sioc-journal.cn Carbazole-based ligands have been successfully incorporated into metal complexes to create catalysts for both homogeneous and heterogeneous reactions. sioc-journal.cn The nitrogen atom and the aromatic rings can coordinate with metal centers, influencing the electronic environment and steric hindrance around the catalytic site.

However, based on the available scientific literature, there are no specific, detailed research findings on the application of This compound as a ligand in metal complexes for catalytic purposes. While the broader family of carbazole derivatives is an active area of research in catalysis, dedicated studies focusing on this particular methylated and brominated variant are not prominently documented. sioc-journal.cnmdpi.com

Catalytic Conversion of Carbon Dioxide

The chemical transformation of carbon dioxide (CO2) into value-added chemicals is a critical area of research for achieving carbon neutrality. Carbazole-based molecules and polymers have emerged as promising candidates for promoting the catalytic conversion of CO2. sioc-journal.cn Their inherent electronic properties facilitate interactions with CO2 molecules, and they can serve as backbones or linkers in more complex catalytic systems. sioc-journal.cn

Despite the general interest in carbazoles for CO2 conversion, specific studies detailing the use or efficacy of This compound in this application are not found in the reviewed literature. The potential exists, but experimental data and research reports focusing on this compound's role in CO2 catalysis are currently unavailable. sioc-journal.cn

Chemical Sensors and Biosensors

The development of sensitive and selective sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The unique photophysical and electrochemical properties of carbazole derivatives make them attractive candidates for sensing applications.

Luminescence-based sensors can detect changes in their microenvironment, such as viscosity, through alterations in their light-emitting properties. While various fluorescent molecules are employed as viscosity sensors, there is no specific research available that documents the use of This compound for this purpose. The development of carbazole-based materials for sensing is an active field, but the application of this specific compound as a viscosity sensor has not been reported.

Electrochemical biosensors offer high sensitivity, low cost, and potential for point-of-care diagnostics. nih.gov These platforms often rely on materials that can be easily functionalized to bind with biological targets and produce a measurable electrical signal. Polymers derived from carbazole units have been considered for future biosensor applications due to their electrochemical activity and stability. researchgate.net

However, the scientific literature lacks specific examples or research dedicated to the integration of This compound into electrochemical biosensing platforms. While its electrochemical properties could theoretically be harnessed, no published studies demonstrate its practical application in this context.

Photosensitization and Photoredox Catalysis

Photoredox catalysis utilizes light energy to drive chemical reactions, offering green and efficient synthetic routes. Photosensitizers are key components of these systems, absorbing light and initiating electron transfer processes.

The electron-donating nature of the carbazole core makes its derivatives promising candidates for use as photoinduced single-electron reductants. Upon excitation with light, these molecules can donate an electron to a substrate, initiating a chemical transformation. The modularity of the carbazole structure allows for systematic tuning of its photophysical and redox properties.

Research into carbazole derivatives has shown that substitution at the 3 and 6 positions is a critical design feature. The bromo groups in This compound serve to protect the molecule from irreversible dimerization or other side reactions that can occur when the carbazole radical cation is formed. Furthermore, the methyl group at the 9-position (the nitrogen atom) helps to stabilize this radical cation intermediate. This stabilization is crucial for maintaining the electrochemical reversibility necessary for a successful photocatalyst. While direct experimental data on the photoreductant capability of this compound is limited in the searched literature, the established principles for closely related 3,6-dibromo-9-aryl-carbazole derivatives suggest its potential in this role.

Compound Data

Below is a table of chemical compounds mentioned in this article.

| Compound Name | Molecular Formula |

| This compound | C₁₃H₉Br₂N |

| 3,6-dibromo-9H-carbazole | C₁₂H₇Br₂N |

| 9-vinyl-9H-carbazole-3,6-dicarbonitrile | C₁₆H₉N₃ |

| 3,6-dibromo-9-mesityl-9H-carbazole | C₂₁H₁₇Br₂N |

Here is a table detailing the computed properties of the primary compound of interest.

| Property | Value | Source |

| IUPAC Name | 3,6-dibromo-9-methylcarbazole | nih.gov |

| Molecular Formula | C₁₃H₉Br₂N | nih.gov |

| Molecular Weight | 339.02 g/mol | nih.gov |

| CAS Number | 58246-82-5 | nih.gov |

| Monoisotopic Mass | 336.91017 Da | nih.gov |

2 Hydrodehalogenation and Arylation Reactions

The transformation of this compound through hydrodehalogenation and arylation reactions represents a critical gateway to a diverse array of functional organic materials. These reactions allow for the precise tuning of the electronic and photophysical properties of the carbazole core, making it a versatile building block in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Hydrodehalogenation: A Pathway to Mono-Substituted Derivatives

Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. In the context of this compound, selective mono-hydrodehalogenation is a key step to produce 3-bromo-9-methyl-9H-carbazole. This mono-brominated intermediate is highly valuable as it allows for subsequent, specific functionalization at the 6-position, leading to asymmetrically substituted carbazole derivatives.

While direct reports on the hydrodehalogenation of this compound are not abundant in the literature, the synthesis of 3-bromo-9-methyl-9H-carbazole through the mono-bromination of 9-methyl-9H-carbazole provides strong evidence for the feasibility of the reverse reaction—selective mono-hydrodebromination. Palladium-catalyzed hydrodehalogenation reactions are well-established methods for the reduction of aryl halides. nih.gov These reactions typically employ a palladium catalyst, such as palladium on carbon (Pd/C) or palladium(II) acetate (B1210297), in the presence of a hydrogen source. Catalytic transfer hydrogenation, using hydrogen donors like formic acid, isopropanol, or ammonia (B1221849) borane, offers a milder and often more selective alternative to using high-pressure hydrogen gas. wikipedia.orgnih.govnih.gov

The general approach for a selective mono-hydrodehalogenation of this compound would involve careful control of reaction conditions, such as the amount of hydrogen donor and the reaction time, to favor the removal of a single bromine atom.

Table 1: Representative Reaction Conditions for Mono-Hydrodehalogenation of Dibromoarenes

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂/rac-BINAP | N/A | Toluene (B28343) | N/A | High | nih.gov |

| Rhodium Complex | Ammonia Borane | TFE | Room Temp | N/A | nih.gov |

| Palladium on Carbon | Formic Acid | N/A | N/A | N/A | wikipedia.org |

Arylation Reactions: Building Complex Architectures

Arylation reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. Starting from this compound, both mono- and di-arylated products can be synthesized, leading to a wide range of functional molecules with tailored properties.

Stepwise Arylation:

The synthesis of mono-arylated carbazoles, such as 3-bromo-6-aryl-9-methyl-9H-carbazole, can be achieved through a controlled Suzuki-Miyaura coupling reaction. By using a stoichiometric amount of the arylboronic acid, it is possible to selectively substitute one of the bromine atoms. These mono-arylated, mono-brominated intermediates are then available for a second, different arylation reaction, opening the door to the synthesis of complex, asymmetrically di-substituted carbazoles.

Double Arylation:

The synthesis of 3,6-diaryl-9-methyl-9H-carbazole derivatives is readily accomplished by reacting this compound with an excess of the desired arylboronic acid in the presence of a palladium catalyst and a base. These di-arylated carbazoles often exhibit interesting photophysical properties and are widely explored as host materials for phosphorescent OLEDs or as fluorescent emitters themselves. For instance, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives have been prepared and their photophysical properties evaluated, demonstrating the tunability of the emission color based on the substituents on the phenyl rings. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with Dibromo-Carbazole Derivatives

| Starting Material | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3,6-dibromo-9-ethylcarbazole | methylmagnesium bromide | NiCl₂(dppp) | N/A | Diethyl ether | 3,6-dimethyl-9-ethylcarbazole | 90 | orgsyn.org |

| 3-bromo-9-phenyl-9H-carbazole | N/A | Copper | Potassium acetate | DMF | 3-bromo-9-phenylcarbazole | 71 | chemicalbook.com |

| 3,6-dibromo-9H-carbazole | N/A | Pd₂(dba)₃, dppf | N/A | DMF | 9H-carbazole-3,6-dicarbonitrile | 53 | mdpi.com |

Note: This table includes examples with similar 9-alkyl-carbazole derivatives due to the limited direct data on the 9-methyl derivative.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these arylation reactions. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands. A variety of bases such as sodium carbonate, potassium carbonate, and potassium phosphate (B84403) are used to facilitate the transmetalation step in the catalytic cycle. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups, making this compound a highly valuable precursor for the synthesis of advanced functional materials. nih.gov

Perspectives and Future Research Directions

Exploration of Novel Functionalized Derivatives with Enhanced Properties

Future research will undoubtedly focus on synthesizing novel derivatives of 3,6-dibromo-9-methyl-9H-carbazole with enhanced properties. This includes the introduction of various electron-donating and electron-withdrawing groups to fine-tune the electronic and optical properties for specific applications. frontiersin.org For example, creating derivatives with higher charge carrier mobilities is crucial for improving the performance of OFETs. nih.gov

Multicomponent Systems and Supramolecular Assemblies

The development of multicomponent systems and supramolecular assemblies based on carbazole (B46965) derivatives is a promising area of research. google.com By combining carbazole units with other functional molecules, it is possible to create materials with synergistic properties. For example, host-guest systems for OLEDs or bulk heterojunctions in OPVs with optimized morphologies can be designed. e3s-conferences.org

Advancements in Fabrication Techniques for Material Applications

The performance of organic electronic devices is not only dependent on the intrinsic properties of the materials but also on the fabrication techniques used. rsc.org Future research will likely explore new and improved methods for processing and depositing carbazole-based materials to create highly ordered thin films with enhanced charge transport characteristics.

Integrated Experimental and Computational Approaches for Material Design and Discovery

The combination of experimental synthesis and characterization with computational modeling is a powerful tool for accelerating the discovery of new materials. mdpi.com Density functional theory (DFT) and other computational methods can be used to predict the electronic and optical properties of new carbazole derivatives before they are synthesized, guiding the design of materials with desired characteristics. e3s-conferences.org This integrated approach will be crucial for the rational design of next-generation organic electronic materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-dibromo-9-methyl-9H-carbazole, and how do reaction conditions influence yield?

- Methodology :

- Bromination : Start with 9-methyl-9H-carbazole. Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C for regioselective 3,6-dibromination .

- Alkylation : For the 9-methyl group, employ N-alkylation via reaction with methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in THF or toluene .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

- Key Considerations : Excess brominating agents may lead to over-substitution; monitor reaction progress via TLC or HPLC.

Q. How is the structure of this compound confirmed experimentally?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm substitution patterns. Use SHELXL for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl group (δ ~3.8 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.9 for C₁₃H₁₀Br₂N) .

- Data Interpretation : Compare experimental results with computational predictions (e.g., DFT calculations for bond lengths/angles) .

Advanced Research Questions

Q. How does the 9-methyl group influence the electronic properties and reactivity of 3,6-dibromo-9H-carbazole in cross-coupling reactions?

- Methodology :

- Palladium-catalyzed cross-coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to couple with aryl boronic acids or amines. Compare reactivity with 9-octyl or 9-benzyl analogs .

- Electrochemical analysis : Conduct cyclic voltammetry (CV) to measure HOMO/LUMO levels. The methyl group slightly raises HOMO (-5.2 eV vs. -5.4 eV for 9H-carbazole) due to electron-donating effects .

Q. What strategies resolve contradictions in reported spectroscopic data for carbazole derivatives?

- Case Study : Discrepancies in ¹³C NMR chemical shifts for brominated carbazoles may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or crystallographic disorder.

- Resolution :

- Standardize solvent systems and temperature during NMR acquisition.

- Validate assignments via 2D NMR (HSQC, HMBC) and SCXRD .

- Example : In 3,6-dibromo-9-(4-chlorobenzyl)-9H-carbazole, C-Br bond lengths (1.883–1.905 Å) matched literature values only after rigorous refinement .

Q. How can this compound be integrated into conjugated polymers for organic electronics?

- Methodology :

- Polymer synthesis : Use Yamamoto or Stille coupling to create poly(3,6-carbazole) backbones. The methyl group enhances solubility in THF or chlorobenzene .

- Device fabrication : Spin-coat polymers onto ITO/PEDOT:PSS substrates for OLEDs. The bromine sites enable post-polymerization functionalization (e.g., attaching electron-deficient moieties) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.